4-Fluoro-1-methylpiperidine-4-carboxylic acid

pKa carboxylic acid acidity fluorine inductive effect

4-Fluoro-1-methylpiperidine-4-carboxylic acid (CAS 1353498-52-8) is a fluorinated N-methyl piperidine derivative with the molecular formula C7H12FNO2 and a molecular weight of 161.17 g/mol. It belongs to the class of heterocyclic building blocks commonly employed in pharmaceutical research and development.

Molecular Formula C7H12FNO2
Molecular Weight 161.176
CAS No. 1353498-52-8
Cat. No. B2652618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-methylpiperidine-4-carboxylic acid
CAS1353498-52-8
Molecular FormulaC7H12FNO2
Molecular Weight161.176
Structural Identifiers
SMILESCN1CCC(CC1)(C(=O)O)F
InChIInChI=1S/C7H12FNO2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11)
InChIKeyFQCVRGQFNJITLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-1-methylpiperidine-4-carboxylic acid (CAS 1353498-52-8) – A Specialized Piperidine Building Block for Medicinal Chemistry and Drug Discovery Procurement


4-Fluoro-1-methylpiperidine-4-carboxylic acid (CAS 1353498-52-8) is a fluorinated N-methyl piperidine derivative with the molecular formula C7H12FNO2 and a molecular weight of 161.17 g/mol . It belongs to the class of heterocyclic building blocks commonly employed in pharmaceutical research and development. The compound is supplied as a solid with typical purities of 97–98% [1]. Its core structural features—a quaternary carbon bearing both a carboxylic acid group and a fluorine atom, along with an N-methyl substituent—confer distinct physicochemical properties that differentiate it from non-fluorinated or non-methylated piperidine-4-carboxylic acid analogs.

Why Generic Substitution of 4-Fluoro-1-methylpiperidine-4-carboxylic Acid with Unfluorinated Piperidine Analogs Fails in Medicinal Chemistry Optimization


Despite structural similarities, 4-fluoro-1-methylpiperidine-4-carboxylic acid cannot be reliably interchanged with its non-fluorinated or N-unsubstituted counterparts without compromising synthetic outcomes or pharmacological profiles. The presence of the 4-fluoro substituent substantially lowers the carboxylic acid pKa by approximately 1.5 units relative to 1-methylpiperidine-4-carboxylic acid (pKa 3.16±0.20 [1] versus 1.66±0.20 ), altering both ionization state and reactivity in amide coupling reactions under physiological or synthetic conditions. Furthermore, systematic studies on fluorinated saturated heterocyclic amines demonstrate that monofluorination of the piperidine scaffold consistently modulates lipophilicity (ΔLogP) and confers high intrinsic microsomal stability—properties that are absent in non-fluorinated analogs [2]. Consequently, substituting this building block with a generic piperidine-4-carboxylic acid derivative would necessitate complete re-optimization of reaction conditions and pharmacokinetic parameters, undermining the efficiency of lead optimization workflows.

Quantitative Differentiation Guide: 4-Fluoro-1-methylpiperidine-4-carboxylic Acid vs. Closest Piperidine-4-carboxylic Acid Analogs


pKa Reduction by Fluorine Substitution: Quantifying Enhanced Carboxylic Acid Acidity vs. 1-Methylpiperidine-4-carboxylic Acid

4-Fluoro-1-methylpiperidine-4-carboxylic acid exhibits a predicted pKa of 1.66±0.20 , which is 1.50 units lower than the predicted pKa of the non-fluorinated analog 1-methylpiperidine-4-carboxylic acid (3.16±0.20) [1]. This difference arises from the strong electron-withdrawing inductive effect (-I) of the fluorine atom positioned geminal to the carboxylic acid group on the quaternary carbon, which stabilizes the carboxylate anion.

pKa carboxylic acid acidity fluorine inductive effect piperidine building block

Metabolic Stability Advantage of Fluorinated Piperidine Scaffolds: Class-Level Inference from Systematic Physicochemical Studies

A systematic study of mono- and difluorinated piperidine derivatives reported that intrinsic microsomal clearance measurements demonstrated high metabolic stability across the fluorinated series, with only minor exceptions for certain difluoroazetidine analogs [1]. While this study did not explicitly test 4-fluoro-1-methylpiperidine-4-carboxylic acid, the compound belongs to the same structural class of monofluorinated saturated heterocyclic amines bearing a carboxylic acid group. In contrast, non-fluorinated piperidine-4-carboxylic acid derivatives are generally more susceptible to oxidative metabolism, as fluorine substitution is a well-established strategy to block metabolic soft spots and reduce clearance.

metabolic stability intrinsic clearance fluorine piperidine drug discovery

Commercial Purity and Supply Reliability: Quantitative Purity Specifications from Multiple Vendors

4-Fluoro-1-methylpiperidine-4-carboxylic acid is commercially available from multiple vendors with documented purities of 97% (AKSci , Calpac Lab [1]) and 98% (Leyan ). This level of purity exceeds the industry-standard minimum of 95% for research-grade heterocyclic building blocks, ensuring greater reproducibility in synthetic transformations and minimizing the need for additional purification steps prior to use.

purity quality control building block procurement

Optimal Procurement and Application Scenarios for 4-Fluoro-1-methylpiperidine-4-carboxylic Acid in Medicinal Chemistry and Drug Discovery


Lead Optimization Programs Requiring Enhanced Metabolic Stability and Modulated Lipophilicity

In drug discovery programs where the lead series contains a piperidine-4-carboxylic acid motif, incorporation of the 4-fluoro substituent—as present in 4-fluoro-1-methylpiperidine-4-carboxylic acid—provides a validated strategy to improve metabolic stability and adjust lipophilicity without major alterations to the core scaffold. Systematic studies on fluorinated saturated heterocyclic amines demonstrate that monofluorination of the piperidine ring consistently yields high intrinsic microsomal clearance stability and predictable shifts in LogP, enabling rational optimization of pharmacokinetic properties while preserving target binding affinity [1].

Synthesis of CNS-Targeted Drug Candidates Where Fluorine Substitution Enhances Brain Penetration

Fluorine substitution on piperidine scaffolds is widely employed in the design of central nervous system (CNS) drugs due to the favorable effects on passive permeability and P-glycoprotein efflux recognition. The 4-fluoro-1-methylpiperidine-4-carboxylic acid building block can be elaborated into CNS-active molecules where the fluorine atom contributes to improved brain-to-plasma ratios. The N-methyl group further modulates basicity and reduces hydrogen-bond donor capacity, aligning with Lipinski's and CNS-specific drug-likeness guidelines.

Medicinal Chemistry Exploration of SAR Around the Piperidine-4-carboxylic Acid Core

For structure-activity relationship (SAR) campaigns focused on piperidine-containing inhibitors or receptor ligands, 4-fluoro-1-methylpiperidine-4-carboxylic acid offers a distinct probe point to evaluate the impact of fluorine-induced electronic perturbation. The significantly lower pKa of the carboxylic acid group (1.66 vs. 3.16 for the non-fluorinated analog [2]) alters the ionization state and potential for salt-bridge interactions with target proteins, providing a quantifiable parameter for SAR interpretation and optimization.

Development of Fluorinated Pharmaceuticals with Improved Drug Metabolism and Pharmacokinetic (DMPK) Profiles

Fluorination is a cornerstone of modern medicinal chemistry for tuning DMPK properties. 4-Fluoro-1-methylpiperidine-4-carboxylic acid serves as a versatile entry point for synthesizing fluorinated drug candidates, leveraging the well-documented ability of the C-F bond to resist oxidative metabolism and to modulate molecular conformation. The compound's high commercial purity (97–98% [3]) ensures consistent performance in multi-step synthetic sequences, minimizing variability during preclinical development.

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